molecular formula C13H18N2 B136922 5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole CAS No. 128740-12-5

5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole

Cat. No.: B136922
CAS No.: 128740-12-5
M. Wt: 202.3 g/mol
InChI Key: HSZHVFDKBROTBA-UHFFFAOYSA-N
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Scientific Research Applications

5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole has several applications in scientific research:

Safety and Hazards

The safety information for 5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Chemical Reactions Analysis

5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl derivatives, while reduction could result in the formation of more saturated compounds .

Mechanism of Action

The mechanism of action of 5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-7-14-13(12)10-15/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZHVFDKBROTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567794
Record name 5-Benzyloctahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128740-12-5
Record name 5-Benzyloctahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

57.7 g (0.25 tool) of crude. 5-benzyl-4,6-dioxo-octahydropyrrolo[3,4-b]pyrrole are reduced with 21.4 g (0.56 mol) of lithium aluminum hydride by boiling in 700 ml of absolute tetrahydrofuran for 10 hours in accordance with the working instructions of Example Ic. Working up by distillation gives 21.0 g (41.1% of theory) of an oil of boiling point 95° C./0.1 mbar.
Name
5-benzyl-4,6-dioxo-octahydropyrrolo[3,4-b]pyrrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three

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